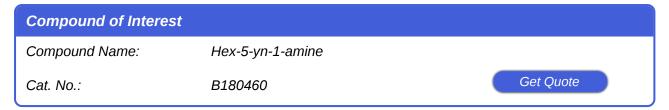


A Technical Guide to the Spectroscopic Profile of Hex-5-yn-1-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the predicted and expected spectroscopic data for **Hex-5-yn-1-amine**, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide focuses on predicted data derived from established spectroscopic principles and data from analogous structures. It includes detailed methodologies for acquiring such data and presents the information in a clear, structured format for ease of reference.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Hex-5-yn-1-amine**.

Table 1: Predicted ¹H NMR Spectroscopic Data



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1 (-CH ₂ -NH ₂)	~ 2.7 - 2.9	Triplet (t)	2H	~ 7
H-2 (-CH ₂ -)	~ 1.5 - 1.7	Multiplet (m)	2H	-
H-3 (-CH ₂ -)	~ 1.6 - 1.8	Multiplet (m)	2H	-
H-4 (-CH ₂ -C≡)	~ 2.2 - 2.4	Triplet of triplets (tt) or Quartet (q)	2H	~ 7, ~ 2.5
H-6 (≡C-H)	~ 1.9 - 2.1	Triplet (t)	1H	~ 2.5
-NH2	Variable (broad singlet)	Broad Singlet (br s)	2H	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Chemical Shift (δ, ppm)
C-1 (-CH ₂ -NH ₂)	~ 40 - 45
C-2 (-CH ₂ -)	~ 30 - 35
C-3 (-CH ₂ -)	~ 25 - 30
C-4 (-CH ₂ -C≡)	~ 15 - 20
C-5 (≡C-)	~ 80 - 85
C-6 (≡C-H)	~ 68 - 72

Table 3: Predicted Infrared (IR) Absorption Data



Functional Group	Vibration	Wavenumber (cm ⁻¹)	Intensity
Terminal Alkyne	≡C-H stretch	~ 3300	Strong, Sharp
Primary Amine	N-H stretch	~ 3300 - 3500	Medium (two bands)
Alkane	C-H stretch	~ 2850 - 2960	Medium to Strong
Alkyne	C≡C stretch	~ 2100 - 2260	Weak to Medium, Sharp
Primary Amine	N-H bend (scissoring)	~ 1590 - 1650	Medium
Aliphatic Amine	C-N stretch	~ 1020 - 1250	Weak to Medium
Primary Amine	N-H wag	~ 665 - 910	Broad, Strong

Table 4: Predicted Mass Spectrometry (MS) Data



Parameter	Description
Molecular Ion (M+)	m/z = 97.16 (Expected)
Key Fragmentation Pathways	Alpha-Cleavage: The most prominent fragmentation for aliphatic amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2] This would result in the loss of a butyl-alkyne radical to produce a fragment at $m/z = 30$ ([CH ₂ =NH ₂]+).
Loss of Ammonia (NH $_3$): A potential fragmentation pathway leading to a fragment at m/z = 80.	
Cleavage along the Alkyl Chain: Fragmentation at other C-C bonds would produce a series of smaller hydrocarbon fragments.	
Nitrogen Rule	The molecular weight of Hex-5-yn-1-amine is odd (97.16), which is consistent with the presence of an odd number of nitrogen atoms (in this case, one).[1][3]

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid amine like **Hex-5-yn-1-amine**.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of Hex-5-yn-1-amine for ¹H NMR (20-50 mg for ¹³C NMR).[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[4] Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds.[5]



- Transfer the solution to a clean, dry 5 mm NMR tube, ensuring the liquid level is between
 4.0 and 5.0 cm.[4]
- If the sample contains solid impurities, filter the solution through a pipette with a cotton plug into the NMR tube.[5]
- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe for the nucleus being observed (1H or 13C).
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
- 2.2 Infrared (IR) Spectroscopy
- Sample Preparation (Neat Liquid):
 - Place a drop of liquid **Hex-5-yn-1-amine** onto one IR-transparent salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
 - Ensure there are no air bubbles in the film.
 - Mount the salt plates in the spectrometer's sample holder.
- Data Acquisition:
 - Record a background spectrum of the empty instrument.



- Place the prepared sample in the instrument's beam path.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The
 instrument's software will automatically ratio the sample spectrum against the background
 spectrum.

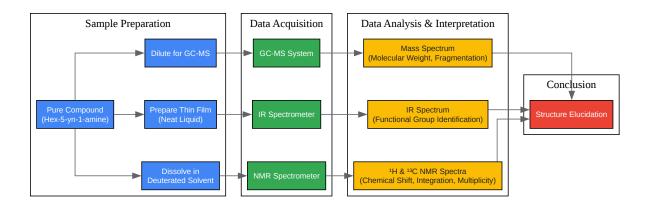
2.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization (for a volatile amine):
 - Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile compounds like Hex-5-yn-1-amine.[6]
 - Inject a dilute solution of the sample into the GC, where it is vaporized and separated from the solvent and any impurities.
 - The separated compound then enters the mass spectrometer.
 - Ionization Method: Electron Impact (EI) is a common ionization technique for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[7]
- Mass Analysis and Detection:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis





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Caption: Workflow for the spectroscopic analysis of an organic compound.

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